molecular formula C18H21N3O2 B2667070 N-(4-(3-methoxypiperidin-1-yl)phenyl)nicotinamide CAS No. 1797872-68-4

N-(4-(3-methoxypiperidin-1-yl)phenyl)nicotinamide

Cat. No. B2667070
CAS RN: 1797872-68-4
M. Wt: 311.385
InChI Key: AHGUATHBKIJMNR-UHFFFAOYSA-N
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Description

N-(4-(3-methoxypiperidin-1-yl)phenyl)nicotinamide, commonly known as MPN, is a novel and potent inhibitor of the protein kinase B-Raf. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

Herbicidal Activity and SAR Study

N-(4-(3-methoxypiperidin-1-yl)phenyl)nicotinamide derivatives have shown promising results in the agricultural sector, particularly in herbicidal activity. A study synthesized a series of these derivatives, finding some to exhibit excellent herbicidal activity against certain weeds at specific concentrations. The structural activity relationships (SAR) detailed in the study offer pathways for developing new herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).

Cellular Energy Metabolism

Nicotinamide, the amide form of vitamin B3, is crucial in cellular energy metabolism, affecting cellular survival and death through its impact on oxidative stress and various cellular pathways. It offers protection against disorders involving immune system dysfunction, diabetes, and aging-related diseases, showcasing its potential in treating multiple disease entities (K. Maiese et al., 2009).

Corrosion Inhibition

In the field of industrial chemistry, nicotinamide derivatives, including this compound, have been studied for their corrosion inhibition effects on mild steel in acidic solutions. These derivatives exhibit promising results as corrosion inhibitors, indicating their potential for protecting metals in industrial applications (M. P. Chakravarthy et al., 2014).

Apoptosis Induction in Cancer Therapy

Research has identified N-phenyl nicotinamides as a new class of potent inducers of apoptosis, essential for cancer therapy. Through cell- and caspase-based high throughput screening assays, specific derivatives have been found to significantly activate caspase in breast cancer cells and inhibit microtubule polymerization, offering a new avenue for anticancer agent development (S. Cai et al., 2003).

Antineoplastic Activities

Another study on the synthesis of 6-substituted nicotinamides, including the related nicotinamide compounds, reported moderate antineoplastic activities against certain types of cancer, providing a basis for further investigation into their therapeutic potential (W. Ross, 1967).

properties

IUPAC Name

N-[4-(3-methoxypiperidin-1-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-23-17-5-3-11-21(13-17)16-8-6-15(7-9-16)20-18(22)14-4-2-10-19-12-14/h2,4,6-10,12,17H,3,5,11,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGUATHBKIJMNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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